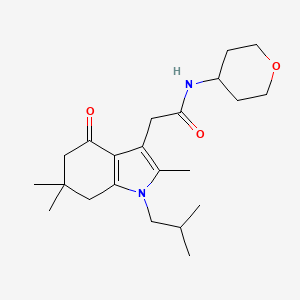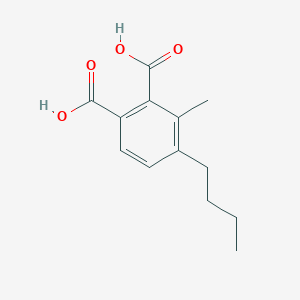![molecular formula C14H13N5O B5216457 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine](/img/structure/B5216457.png)
4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine, also known as MP-124, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential use in the treatment of various diseases and conditions, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine is not fully understood, but research has suggested that it works by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells. 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine has also been shown to reduce inflammation and oxidative stress in the brain, leading to improved cognitive function and neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine in lab experiments is its potential as a therapeutic agent for various diseases and conditions. This compound has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine in lab experiments is its potential toxicity and side effects, which need to be carefully monitored and studied.
Zukünftige Richtungen
There are several future directions for research on 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine. One area of focus is the development of new therapeutic agents based on this compound. Researchers are also exploring the potential use of 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine in combination with other drugs for the treatment of cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine and its effects on various signaling pathways and enzymes. Overall, the potential applications of 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine in scientific research are vast, and further investigation is needed to fully explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine involves a multi-step process that includes the reaction of 2-chloro-4,6-dimethoxypyrimidine with 1-(2-methoxyphenyl)pyrazole, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification and isolation through column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine has been studied extensively for its potential use in the treatment of cancer. Research has shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. 4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-2-pyrimidinamine has also been studied for its anti-inflammatory and neuroprotective effects. In addition, this compound has been shown to have potential in the treatment of Alzheimer's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
4-[1-(2-methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-20-13-5-3-2-4-12(13)19-9-10(8-17-19)11-6-7-16-14(15)18-11/h2-9H,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYBPZFOYQRVMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(2-Methoxyphenyl)pyrazol-4-yl]pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-bromophenoxy)ethyl]-2-methyl-2-propanamine hydrochloride](/img/structure/B5216376.png)
![N-[2-(phenylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B5216384.png)
![ethyl 2-({2-[(4-chlorophenyl)thio]propanoyl}amino)benzoate](/img/structure/B5216385.png)
![N-methyl-2-phenyl-N-[(3-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methyl]ethanamine](/img/structure/B5216393.png)
![N,N-dimethyl-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)aniline](/img/structure/B5216404.png)
![2-(4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetamide](/img/structure/B5216410.png)
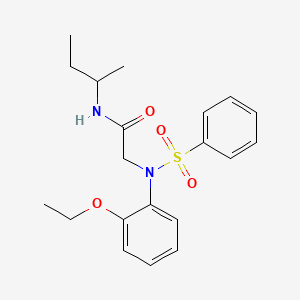
![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5216423.png)
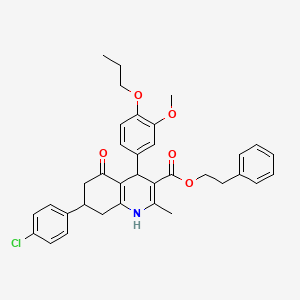
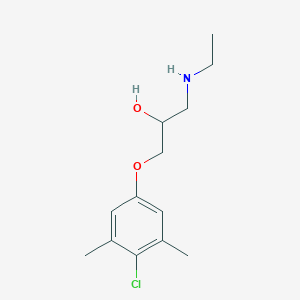
![(2R*,6S*)-4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5216454.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5216462.png)
